2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide

Chemical Identity Quality Control Procurement Specification

This unique 2-bromo-5-methoxybenzamide with a 3-chlorophenyl-2-methoxypropyl side chain offers an unexplored substitution pattern for SAR campaigns. No prior biological data or patents exist, providing open IP potential. Ideal as a novel chemical probe starting point or negative control for related analogs. Ensure experimental validation; differentiation from positional isomers is critical to avoid procurement risk.

Molecular Formula C18H19BrClNO3
Molecular Weight 412.71
CAS No. 1788677-57-5
Cat. No. B2497371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide
CAS1788677-57-5
Molecular FormulaC18H19BrClNO3
Molecular Weight412.71
Structural Identifiers
SMILESCC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC(=CC=C2)Cl)OC
InChIInChI=1S/C18H19BrClNO3/c1-18(24-3,12-5-4-6-13(20)9-12)11-21-17(22)15-10-14(23-2)7-8-16(15)19/h4-10H,11H2,1-3H3,(H,21,22)
InChIKeyQPLAHTAJHXYLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide (CAS 1788677-57-5): Chemical Identity and Baseline Characteristics


2-Bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide is a synthetic, small-molecule benzamide derivative (C18H19BrClNO3, MW 412.7) featuring a 2-bromo-5-methoxybenzamide core linked to a 3-chlorophenyl-2-methoxypropyl moiety . The compound is catalogued in public chemical databases and offered by several research chemical suppliers, indicating its availability for exploratory research purposes. However, peer-reviewed primary literature or issued patents explicitly reporting its biological activity or target engagement were not identified during exhaustive searching of major biomedical databases . Consequently, its baseline profile is limited to its chemical identity and physicochemical descriptors extrapolated from its structure.

Procurement Risk: Why Generic Substitution of 2-Bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide Is Not Scientifically Justified


Within the analogous chemical space of halogenated benzamides bearing a 3-chlorophenyl-2-methoxypropyl side chain, even minor structural modifications can profoundly alter target engagement, selectivity, and ADME properties. For example, positional isomerism of the bromine atom (e.g., 3-bromo vs. 2-bromo) or variation in the benzamide ring substituent (methyl, trifluoromethyl, methoxy) has been shown in related chemotypes to yield divergent pharmacological profiles . In the absence of direct comparative pharmacological data for CAS 1788677-57-5, assuming functional interchangeability with any close analog (such as 3-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzamide or N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide) introduces unquantifiable scientific and procurement risk .

Quantitative Evidence Guide for 2-Bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide Procurement Decisions


Chemical Identity and Purity: The Only Verifiable Point of Differentiation for Procurement

The sole quantitatively verifiable property differentiating CAS 1788677-57-5 from its nearest analogs is its unique molecular identity. The compound has a molecular weight of 412.7 Da and molecular formula C18H19BrClNO3, confirmed by its InChI Key . This distinguishes it absolutely from, for example, the 3-bromo positional isomer (CAS not available; molecular formula identical but different connectivity) or N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide (CAS 1788677-41-7; C18H20ClNO2, MW 317.8) . No published analytical batch data (e.g., HPLC purity, NMR) from independent sources were available at the time of this analysis.

Chemical Identity Quality Control Procurement Specification

Biological Activity Data Gap: No Published Potency or Selectivity Metrics Available for Comparative Assessment

A systematic search of ChEMBL, BindingDB, PubMed, and Google Patents failed to identify any published quantitative biological activity data (e.g., IC50, Ki, EC50, % inhibition) for CAS 1788677-57-5 [1][2][3]. This contrasts with structurally related benzamide chemotypes, such as ML277 (a KCNQ1 activator with an EC50 of 260 nM) [4], for which robust potency and selectivity data exist. The complete absence of target engagement data for CAS 1788677-57-5 means no evidence-based comparison of potency, selectivity, or functional activity against any analog is currently possible.

Biological Activity Target Engagement Potency

Patent and Intellectual Property Landscape: No Claimed Composition-of-Matter or Method-of-Use Identified

A search of Google Patents and WIPO PatentScope for the CAS number 1788677-57-5 or the full IUPAC name did not retrieve any granted patents or published patent applications explicitly claiming the composition of matter or a specific therapeutic method using this compound [1]. In contrast, related benzamide scaffolds are claimed in patents covering sigma receptor ligands (e.g., US10207991) and bromodomain inhibitors (e.g., EP2646446B1) [2]. This suggests CAS 1788677-57-5 may occupy an open or unclaimed chemical space within these broader patent families, though a formal freedom-to-operate analysis is required for commercial use.

Patent Landscape Intellectual Property Freedom-to-Operate

Appropriate Application Scenarios for 2-Bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide Based on Current Evidence


Exploratory Medicinal Chemistry and Structure-Activity Relationship (SAR) Campaigns

Given its unique substitution pattern (2-bromo-5-methoxybenzamide with a 3-chlorophenyl-bearing quaternary carbon side chain), CAS 1788677-57-5 can serve as a novel starting point or probe in SAR studies. Its differentiated molecular features, relative to data-rich analogs like ML277, may allow investigation of unexplored chemical space . However, users must independently generate all biological activity data, as no published baselines exist.

Chemical Biology Probe Development (De Novo Characterization Required)

The compound's structural novelty renders it a candidate for de novo chemical probe development campaigns, particularly if preliminary in-house screening reveals activity against a target of interest. The absence of prior patent claims leaves open the possibility for novel intellectual property generation, contingent on demonstrating utility and inventiveness .

Negative Control or Inactive Analog Design

If future studies establish a biological activity for a closely related analog (e.g., 3-bromo positional isomer or 2-methyl analog), CAS 1788677-57-5 could potentially serve as a negative control, provided that the structural difference (2-bromo-5-methoxy vs. comparator) is confirmed to ablate activity at the target of interest. This application is speculative and requires experimental confirmation .

Quote Request

Request a Quote for 2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.